3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H23N5O2S2 and its molecular weight is 417.55. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Recent developments in the reaction of 2-aza-1,3,5-trienes with superbases have demonstrated the competitive formation of new 4,5-dihydro-1,3-thiazoles, dihydroazepines, and azepines through tandem deprotonation-cyclization mechanisms. This research provides valuable insights into the synthesis of complex heterocycles, which are crucial for the development of new pharmaceuticals and materials (Nedolya et al., 2015).
Materials Science and Textile Enhancement
Thiazole azodyes containing sulfonamide moiety have shown significant potential for UV protection and antimicrobial properties when applied to cotton fabrics. This research indicates the molecule's relevance in enhancing the functional properties of textiles, making them more resistant to microbial growth and UV degradation (Mohamed et al., 2020).
Pharmacology and Drug Discovery
In the realm of pharmacology, novel triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the molecule's potential as a scaffold for developing new antimicrobial agents, showing significant activity against both Gram-positive and Gram-negative bacteria as well as fungi (Abu‐Hashem & El‐Shazly, 2019).
Antimicrobial and Anticancer Applications
The synthesis and pharmacological evaluation of benzoxepine-1,2,3-triazole hybrids have demonstrated potential antibacterial and anticancer activities, indicating the molecule's applicability in developing treatments for bacterial infections and cancer (Kuntala et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, showing higher efficiency compared to previously reported inhibitors. This research suggests the molecule's potential use in protecting industrial materials from corrosion, contributing to longer lifespans and reduced maintenance costs (Hu et al., 2016).
Properties
IUPAC Name |
3-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-22-16(12-24-14-8-4-5-9-15(14)28-19(24)26)20-21-18(22)27-13-17(25)23-10-6-2-3-7-11-23/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSILFRLOEIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.